Bienvenue dans la boutique en ligne BenchChem!

3-chloro-4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide

Medicinal Chemistry SAR Studies Screening Library Design

Distinct sulfonamide probe: 2-methoxy-2-(3-methoxyphenyl)ethyl side chain adds chiral center, dual methoxy groups, and ~81 Ų TPSA absent from simpler N-alkyl analogs. MW 373.83, predicted LogP ~3.44 bridges fragment and lead-like space. Enables matched molecular pair fluorine position and metabolic stability studies. Sourced ≥90% purity, pre-weighed DMSO-soluble aliquots (1–50 mg). For screening sulfonamide-binding enzymes and CYP substrate probe. No bioactivity data; de novo screening required.

Molecular Formula C16H17ClFNO4S
Molecular Weight 373.82
CAS No. 1797088-37-9
Cat. No. B2483115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide
CAS1797088-37-9
Molecular FormulaC16H17ClFNO4S
Molecular Weight373.82
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC
InChIInChI=1S/C16H17ClFNO4S/c1-22-12-5-3-4-11(8-12)16(23-2)10-19-24(20,21)13-6-7-15(18)14(17)9-13/h3-9,16,19H,10H2,1-2H3
InChIKeyAOTVIXTZXQDTGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide (CAS 1797088-37-9): Structural Identity and Procurement Baseline


3-Chloro-4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide (CAS 1797088-37-9) is a synthetic sulfonamide derivative with the molecular formula C16H17ClFNO4S and a molecular weight of 373.83 g·mol⁻¹ [1]. The compound belongs to the benzenesulfonamide class and features a 3-chloro-4-fluoro-substituted benzene ring connected via a sulfonamide linker to a 2-methoxy-2-(3-methoxyphenyl)ethyl side chain. This compound is catalogued as part of the Life Chemicals screening library (catalogue number F6451-2403) and is supplied at ≥90% purity across multiple quantity formats ranging from 1 mg to 50 mg [1]. Its InChI Key (AOTVIXTZXQDTGE-UHFFFAOYSA-N) confirms a single, well-defined racemic structure. As of this writing, no primary research publications, patent disclosures, or curated bioactivity database entries (PubChem BioAssay, ChEMBL, BindingDB) containing quantitative biological data for this specific compound have been identified in the public domain [2].

Why 3-Chloro-4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide Cannot Be Interchanged with Generic Sulfonamide Analogs


Sulfonamide derivatives spanning the same benzenesulfonamide core are not functionally interchangeable. The target compound incorporates a distinctive 2-methoxy-2-(3-methoxyphenyl)ethyl side chain that introduces a chiral center, a second aromatic ring, and two ether oxygen atoms absent in simpler N-alkyl benzenesulfonamide analogs such as 3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide (CAS 321705-98-0; C9H11ClFNO3S, MW 267.71 g·mol⁻¹) . These structural features confer a >100 Da increase in molecular weight, a predicted LogP shift of approximately +0.7 log units, and a ~50% larger topological polar surface area relative to the simpler comparator [1][2]. Even among regioisomers sharing the identical molecular formula (C16H17ClFNO4S)—such as 3-chloro-5-fluoro-N-[2-methoxy-1-(3-methoxyphenyl)ethyl]benzenesulfonamide, which differs only in the fluorine ring position (5-F vs. 4-F) and methoxy attachment point—electronic distribution, conformational preferences, and intermolecular binding interactions are expected to diverge . Generic substitution without structure-specific validation therefore risks altering target engagement, solubility, metabolic stability, and SAR interpretability.

Quantitative Differentiation Evidence for 3-Chloro-4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide (CAS 1797088-37-9) Against Closest Analogs


Molecular Weight and Scaffold Complexity vs. Simpler N-(2-Methoxyethyl) Analog

IMPORTANT CAVEAT: No published head-to-head biological comparison data exist for this compound. The differentiation below is based on structural and computed physicochemical parameters. The target compound (CAS 1797088-37-9) possesses a molecular weight of 373.83 g·mol⁻¹, which is 106.12 g·mol⁻¹ (+39.6%) greater than the simpler analog 3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide (CAS 321705-98-0, MW 267.71 g·mol⁻¹) [1]. This mass difference corresponds to the 3-methoxyphenyl substituent on the ethylamine side chain. The target compound contains 6 hydrogen bond acceptors and 1 hydrogen bond donor versus 4 acceptors and 1 donor for the simpler analog, as inferred from their molecular formulas. For screening library procurement, this increased scaffold complexity may offer enhanced ligand efficiency metrics when normalized by heavy atom count, though experimental confirmation is lacking.

Medicinal Chemistry SAR Studies Screening Library Design

Predicted Lipophilicity (LogP) Differentiation vs. Simpler N-Alkyl Benzenesulfonamide

Using computed property data from a C16H17ClFNO4S scaffold analog (CAS 84338-66-9), the predicted consensus LogP for this molecular framework is approximately 3.44 [1]. This represents an increase of ~0.74 log units compared to the estimated LogP of ~2.7 for the simpler C9H11ClFNO3S scaffold (3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide) [2]. The elevated LogP is attributable to the additional 3-methoxyphenyl ring. In the context of the Lipinski Rule of Five, the target compound's LogP remains below 5, and its molecular weight (<500) and hydrogen bond donor count (1) are compliant, placing it within orally bioavailable chemical space by predictive metrics. However, the ~0.74 log unit increase may reduce aqueous solubility relative to the simpler comparator. These values are computationally predicted, not experimentally measured for the target compound.

ADME Prediction Drug-Likeness Lipophilicity

Topological Polar Surface Area (TPSA) Differentiation for Permeability Prediction

The predicted topological polar surface area (TPSA) for the target compound's molecular scaffold (C16H17ClFNO4S) is estimated at approximately 81.14 Ų, based on computed data from a same-formula analog [1]. This is ~27.6 Ų (+51.6%) higher than the representative TPSA of ~53.5 Ų for simpler benzenesulfonamide analogs in the C9–C11 formula range [2]. The increase arises from the additional methoxy oxygen atoms and the second aromatic ring. A TPSA below 140 Ų is generally associated with good intestinal absorption, while values below 90 Ų are considered favorable for blood–brain barrier penetration. The target compound's predicted TPSA (~81 Ų) sits near this threshold, whereas the simpler analog (~54 Ų) lies well within the CNS-penetrant range. This may be relevant when selecting compounds for peripheral vs. CNS target screens. These are computationally predicted values only; no experimental permeability data exist for the target compound.

Membrane Permeability CNS Drug Design ADME

Regioisomeric Differentiation: 4-Fluoro vs. 5-Fluoro Benzenesulfonamide Core

The target compound carries the fluorine substituent at the 4-position (para to sulfonamide) of the benzenesulfonamide ring. A closely related regioisomer, 3-chloro-5-fluoro-N-[2-methoxy-1-(3-methoxyphenyl)ethyl]benzenesulfonamide (identical molecular formula C16H17ClFNO4S, MW 373.8), positions fluorine at the 5-position (meta to sulfonamide) and also differs in the methoxy attachment point on the ethyl linker (position 1 vs. position 2) . These positional differences alter the electronic distribution of the aromatic ring: the Hammett σₚ value for 4-F is +0.06 (weakly electron-withdrawing by resonance) while σₘ for 5-F is +0.34 (inductively electron-withdrawing), a difference of Δσ = 0.28 [1]. This electronic perturbation can modulate the pKa of the sulfonamide NH proton and influence hydrogen-bonding capacity with biological targets. No direct comparative biological data are available for either regioisomer.

Regioisomer SAR Electronic Effects Binding Affinity

Vendor Purity, Quantitation, and Procurement Cost Benchmarking

The target compound is commercially available from Life Chemicals (catalogue F6451-2403) at a certified purity of ≥90% across multiple formats: 1 mg ($54.00), 2 mg ($59.00), 5 mg ($69.00), 10 mg ($79.00), 20 mg ($99.00), and 50 mg ($160.00) as of April 2023 pricing [1]. This translates to an approximate cost of $54/mg at the 1 mg scale, decreasing to $3.20/mg at the 50 mg scale. For comparison, the simpler analog 3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide (CAS 321705-98-0) is listed on ChemSrc with multiple Chinese suppliers but no publicly posted standardized pricing . The target compound's availability in pre-weighed, purity-certified aliquots (including 5 μmol and 10 μmol solution formats) supports direct use in high-throughput screening without additional purification or quality control steps. No batch-specific analytical certificates (NMR, HPLC, MS) are publicly posted; procurement decisions should request these directly from the supplier.

Compound Procurement Screening Library Cost-Benefit Analysis

Recommended Research Application Scenarios for 3-Chloro-4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide (CAS 1797088-37-9)


Structure–Activity Relationship (SAR) Exploration of Benzenesulfonamide Side-Chain Diversity

This compound introduces a 2-methoxy-2-(3-methoxyphenyl)ethyl side chain onto the 3-chloro-4-fluorobenzenesulfonamide core, a substitution pattern not represented by simpler N-alkyl or N-aryl analogs. Its molecular weight (373.83 g·mol⁻¹) and predicted LogP (~3.44) fill a gap between fragment-like benzenesulfonamides (MW <300) and larger, more complex derivatives (MW >450) [1][2]. In an SAR campaign targeting sulfonamide-binding enzymes (e.g., carbonic anhydrases, sulfotransferases, or bacterial dihydropteroate synthase), this compound can serve as a probe for steric and electronic tolerance in the side-chain binding pocket. Users should note that no target-specific activity data exist and initial screening must establish baseline potency de novo.

Screening Library Enhancement for Lead-Like Chemical Space

With predicted physicochemical parameters compliant with Lipinski and Veber rules (MW <500, LogP <5, HBD = 1, HBA = 6, TPSA ~81 Ų), this compound is suitable for inclusion in diversity-oriented screening libraries targeting lead-like chemical space [1]. Its TPSA (~81 Ų) positions it near the blood–brain barrier permeability threshold (~90 Ų), making it a candidate for both peripheral and potentially CNS-targeted screens, unlike simpler analogs with lower TPSA (~54 Ų) that may preferentially distribute to the CNS [2]. The compound is available in pre-weighed, purity-certified aliquots (≥90%) compatible with direct dissolution in DMSO for HTS workflows .

Regioisomeric Probe for Electronic Effects of Fluorine Substitution on Benzenesulfonamide Reactivity

The target compound (4-fluoro substitution, σₚ = +0.06) and its 5-fluoro regioisomer (σₘ = +0.34) offer a matched molecular pair for investigating how the position of fluorine substitution modulates sulfonamide NH acidity, hydrogen-bond donor strength, and target binding [1]. This comparison can be conducted in biochemical or biophysical assays (e.g., isothermal titration calorimetry, surface plasmon resonance) to quantify ΔΔG differences attributable solely to fluorine position. Such data would directly inform the design of future benzenesulfonamide-based inhibitors by establishing whether inductive (σₘ-dominant) or resonance (σₚ-dominant) electronic effects are preferred at the target binding site. Procurement of both regioisomers from the same supplier (Life Chemicals) ensures batch-to-batch consistency [2].

Metabolic Stability Profiling of Methoxy-Containing Side Chains

The 2-methoxy-2-(3-methoxyphenyl)ethyl side chain contains two metabolically labile methoxy groups (one aliphatic, one aromatic) that are sites for potential O-demethylation by cytochrome P450 enzymes (CYP2C9, CYP2D6, CYP3A4). This compound can serve as a substrate probe in liver microsome or hepatocyte stability assays to quantify intrinsic clearance (CLint) attributable to methoxy-containing side chains on the benzenesulfonamide scaffold [1]. A direct head-to-head metabolic stability comparison with the simpler N-(2-methoxyethyl) analog (which contains only one aliphatic methoxy group) would allow deconvolution of the contribution of each methoxy moiety to overall oxidative metabolism. These data, while not yet published, would be valuable for medicinal chemistry teams optimizing benzenesulfonamide leads for improved half-life.

Quote Request

Request a Quote for 3-chloro-4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.